Methyl N-(3-(acetylamino)-4-((2-cyano-4,6-dinitrophenyl)azo)phenyl)-N-ethyl-beta-alaninate

Description

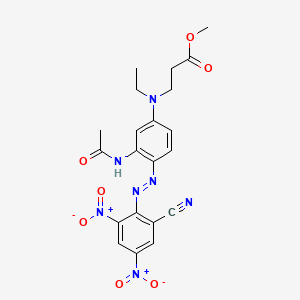

Methyl N-(3-(acetylamino)-4-((2-cyano-4,6-dinitrophenyl)azo)phenyl)-N-ethyl-beta-alaninate is an azo dye derivative characterized by a complex aromatic backbone with a cyano (-CN) group at the 2-position of the 4,6-dinitrophenyl ring. This compound belongs to a broader class of disperse dyes, which are often used in textiles and industrial applications due to their vibrant colors and stability. Its structure includes acetylated amino groups, an ethyl-beta-alaninate ester, and electron-withdrawing nitro (-NO₂) substituents, which collectively influence its physicochemical properties and reactivity .

Properties

CAS No. |

88351-59-1 |

|---|---|

Molecular Formula |

C21H21N7O7 |

Molecular Weight |

483.4 g/mol |

IUPAC Name |

methyl 3-[3-acetamido-4-[(2-cyano-4,6-dinitrophenyl)diazenyl]-N-ethylanilino]propanoate |

InChI |

InChI=1S/C21H21N7O7/c1-4-26(8-7-20(30)35-3)15-5-6-17(18(10-15)23-13(2)29)24-25-21-14(12-22)9-16(27(31)32)11-19(21)28(33)34/h5-6,9-11H,4,7-8H2,1-3H3,(H,23,29) |

InChI Key |

BCEWNCRIZVBZGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCC(=O)OC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C#N)NC(=O)C |

Origin of Product |

United States |

Biological Activity

Methyl N-(3-(acetylamino)-4-((2-cyano-4,6-dinitrophenyl)azo)phenyl)-N-ethyl-beta-alaninate, commonly referred to as compound 88351-59-1, is a synthetic organic compound characterized by its complex azo structure. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N7O7, with a molar mass of approximately 483.43 g/mol. Its structure features an acetylamino group and a dinitrophenyl azo moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H21N7O7 |

| Molar Mass | 483.434 g/mol |

| CAS Number | 88351-59-1 |

| EINECS | 289-406-9 |

Mechanisms of Biological Activity

Research indicates that compounds with azo structures often exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The biological activity of this compound is primarily attributed to:

- Azo Group Reactivity : Azo compounds can undergo reduction to form amines, which may interact with biological targets.

- Electrophilic Character : The presence of dinitrophenyl groups enhances the electrophilic nature of the compound, potentially leading to interactions with nucleophiles in biological systems.

- Hydrogen Bonding : The acetylamino group may facilitate hydrogen bonding with biological macromolecules, influencing binding affinity and specificity.

Antimicrobial Activity

A study assessing the antimicrobial properties of various azo compounds found that similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, the structural similarities suggest potential efficacy in this area.

Antitumor Activity

In vitro studies on related azo compounds have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis through oxidative stress pathways. Further research is warranted to evaluate the specific antitumor effects of this compound.

Case Studies

- Study on Azo Compounds : A series of azo compounds were evaluated for their cytotoxic effects on various cancer cell lines. Compounds with similar structures showed IC50 values in the micromolar range, indicating potential for further development.

- Toxicological Assessments : Toxicological studies on azo dyes have revealed concerns regarding mutagenicity and carcinogenicity; thus, evaluating the safety profile of this compound is crucial for its potential therapeutic use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Azo Phenyl Ring

The target compound’s 2-cyano-4,6-dinitrophenyl group distinguishes it from analogues with different substituents. Key comparisons include:

Bromo-Substituted Analogues

- Methyl N-(3-(acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)phenyl)-N-ethyl-beta-alaninate Substituent: Bromine (-Br) at the 2-position of the dinitrophenyl ring. Molecular Weight: ~552.06 g/mol (calculated from molecular formula C₂₀H₂₁BrN₆O₈) . However, it increases molecular weight and may reduce solubility compared to the cyano analogue .

Nitro-Substituted Analogues

- Disperse Red 278 (Methyl N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-β-alaninate) Substituent: Nitro (-NO₂) at the 4-position of the phenyl ring. Molecular Weight: 471.46 g/mol (C₂₂H₂₅N₅O₇). Impact: The para-nitro group enhances electron-withdrawing effects, stabilizing the azo bond but reducing solubility in polar solvents. LogP (experimental) and polar surface area (PSA) values suggest moderate hydrophobicity .

Structural and Functional Group Comparisons

*Estimated by replacing Br (80 g/mol) with CN (26 g/mol) in the bromo analogue.

Key Observations :

Methoxy and acetoxy groups (as in ) increase molecular weight and complexity, affecting application in high-temperature dyeing.

Hydrogen Bonding and Solubility: The cyano group’s strong electron-withdrawing nature may improve water resistance but reduce solubility in alcohols compared to nitro-substituted dyes . Bromo analogues exhibit higher halogen bonding, advantageous for synthetic fiber adhesion but may require co-solvents .

Polar Surface Area (PSA) :

Application-Specific Comparisons

- Textile Dyeing: The cyano group’s stability under UV light may outperform bromo analogues, which are prone to photodegradation . Disperse Red 278’s lower molecular weight (471 g/mol) allows better penetration into fibers but offers less colorfastness .

- Medicinal Potential: Bromo and acetoxy derivatives (e.g., ) are explored for medicinal uses due to their ability to interact with biological targets via halogen bonds. The cyano analogue’s smaller size might improve bioavailability but requires toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.